2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde
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Overview
Description
2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a sulfonylbenzaldehyde moiety
Mechanism of Action
Target of Action
The primary target of 2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
It is mentioned that some compounds with similar structures showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound may have a significant affinity for its target, which could influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Methoxyphenyl Group: This step involves the alkylation of the piperidine ring with 2-(4-methoxyphenyl)ethyl bromide under basic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with sulfonyl chloride in the presence of a base.
Formylation: Finally, the benzaldehyde group is introduced through a formylation reaction, typically using a Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperidine ring is a common motif in many biologically active molecules.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the piperidine ring, which is known to interact with various neurotransmitter receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]ethanol
- 2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]acetaldehyde
- 2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzoic acid
Uniqueness
Compared to similar compounds, 2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde stands out due to the presence of both the sulfonyl and aldehyde groups, which provide unique reactivity and potential for further functionalization. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-26-20-10-8-17(9-11-20)6-7-18-12-14-22(15-13-18)27(24,25)21-5-3-2-4-19(21)16-23/h2-5,8-11,16,18H,6-7,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEMDHSADYNQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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